MPT0L145 - 2070837-24-8

MPT0L145

Catalog Number: EVT-275482
CAS Number: 2070837-24-8
Molecular Formula: C25H29Cl3N8O3
Molecular Weight: 595.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MPT0L145 is a first-in-class PIK3C3/FGFR inhibitor.
Synthesis Analysis

The synthesis of MPT0L145 involves a series of organic reactions that yield a compound with specific structural characteristics conducive to its biological activity. The detailed synthetic pathway includes the use of trichlorobenzene-substituted azaaryl compounds, which serve as precursors in the synthesis process. The exact methodology can be found in supplementary materials accompanying research publications, detailing step-by-step procedures and conditions necessary for successful synthesis .

Technical details regarding the synthesis include:

  • Reagents: Specific reagents such as trichlorobenzene derivatives and various catalysts are employed.
  • Conditions: The reactions typically require controlled temperatures and times to ensure optimal yield and purity of MPT0L145.
  • Purification: Post-synthesis purification methods include chromatography techniques to isolate the desired compound from by-products.
Molecular Structure Analysis

MPT0L145 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory effects. The elemental composition is as follows:

  • Carbon: 50.39%
  • Hydrogen: 4.91%
  • Chlorine: 17.85%
  • Nitrogen: 18.80%
  • Oxygen: 8.05%

The precise molecular formula is C14H15Cl2N4OC_{14}H_{15}Cl_{2}N_{4}O, which reflects its diverse functional groups that facilitate interactions with target proteins involved in cancer cell survival pathways .

Chemical Reactions Analysis

MPT0L145 undergoes several chemical reactions that are critical to its function as an inhibitor. Notably, it interacts with phosphatidylinositol 3-kinase catalytic subunit type 3, leading to the following key reactions:

  • Inhibition of Autophagy: MPT0L145 disrupts the autophagic flux by inhibiting the formation of autophagosomes.
  • Reactive Oxygen Species Generation: The compound promotes the accumulation of reactive oxygen species within cancer cells, contributing to oxidative stress and subsequent cell death.
  • DNA Damage Induction: MPT0L145 has been shown to induce DNA damage in treated cells, further enhancing its anticancer properties .
Mechanism of Action

The mechanism of action of MPT0L145 primarily revolves around its ability to inhibit key signaling pathways associated with cancer cell survival. It targets phosphatidylinositol 3-kinase catalytic subunit type 3 and fibroblast growth factor receptor, leading to:

  • Disruption of Autophagic Processes: By inhibiting these pathways, MPT0L145 triggers incomplete autophagy, which prevents cancer cells from utilizing autophagy as a survival mechanism.
  • Induction of Cell Death: The resultant increase in reactive oxygen species and DNA damage culminates in programmed cell death or necroptosis, enhancing the efficacy of concurrent therapies like gefitinib or gemcitabine .
Physical and Chemical Properties Analysis

MPT0L145 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are essential for its bioavailability and therapeutic effectiveness.
  • Stability: Understanding the stability under various conditions (pH, temperature) is crucial for storage and application in clinical settings.
  • Blood-Brain Barrier Penetration: MPT0L145 has demonstrated the ability to penetrate the blood-brain barrier, making it a candidate for treating central nervous system tumors .
Applications

MPT0L145 is primarily researched for its applications in oncology. Its ability to inhibit autophagy makes it a promising candidate for combination therapies aimed at overcoming drug resistance in various cancers, including:

  • Glioblastoma Multiforme: Studies indicate that combining MPT0L145 with other therapeutic agents enhances treatment efficacy against this aggressive brain tumor.
  • Non-Small Cell Lung Cancer: Its synergistic effects with existing chemotherapy agents suggest potential for broader applications in lung cancer treatment.
  • Pancreatic Cancer: Research indicates that MPT0L145 can sensitize pancreatic cancer cells to chemotherapeutic agents .
Introduction

Molecular Target Landscape of MPT0L145

Structural Characteristics

MPT0L145 features a trichlorobenzene-substituted azaaryl scaffold with an N-methylurea linker, enabling high-affinity interactions with both FGFR kinase domains and the PIK3C3 lipid kinase domain. Key physicochemical properties include:

Table 1: Chemical Properties of MPT0L145

PropertyValue
Chemical FormulaC₂₅H₂₉Cl₃N₈O₃
Molecular Weight595.91 g/mol
CAS Number2070837-24-8
Solubility>10 mM in DMSO
Purity>98% (HPLC)
Storage Stability-20°C for long-term (>3 years)

[1] [6]

Target Binding Mechanism

Biochemical analyses reveal MPT0L145 binds the ATP-pocket of FGFR kinases with submicromolar affinity (IC₅₀ ~50 nM). Surface plasmon resonance confirms even stronger binding to PIK3C3 (Kd = 0.53 nM) via critical interactions with residues Y670, F684, I760, and D761 in the catalytic domain [3]. This dual binding:

  • FGFR Inhibition: Suppresses phosphorylation of FRS2, PLCγ, and ERK1/2, blocking downstream proliferative signaling [1] [9]
  • PIK3C3 Inhibition: Disrupts autophagosome maturation by preventing Vps34-mediated phosphatidylinositol 3-phosphate generation [3] [10]

Cellular Pharmacodynamics

In bladder cancer models, MPT0L145 induces:

  • Accumulation of p62/SQSTM1 and LC3-II (markers of autophagic flux impairment)
  • Enlarged alkalinized late-endosomes visualized via electron microscopy
  • Mitochondrial dysfunction (reduced oxygen consumption rate) and ROS amplification [3] [7]

Historical Development of PIK3C3/FGFR Dual Inhibitors

Evolution of FGFR Inhibitors

The development timeline progressed through distinct generations:

  • Multi-kinase inhibitors (e.g., ponatinib): Limited specificity, high toxicity
  • FGFR-selective agents (e.g., erdafitinib): FDA-approved for FGFR-altered urothelial carcinoma but lacking autophagy modulation
  • Dual-target inhibitors: MPT0L145 emerged from rational design efforts to overcome chemoresistance via simultaneous kinase/autophagy inhibition [3] [8]

Rational Design of MPT0L145

Based on structure-activity relationship studies of trichlorobenzene-substituted azaaryl compounds, researchers optimized MPT0L145 for:

  • Blood-brain barrier penetration: Demonstrated in vitro permeability comparable to temozolomide [7]
  • Synergy enhancement: 2- to 5-fold increase in cytotoxicity when combined with cisplatin versus single agents [3]
  • Resistance reversal: Restores cisplatin sensitivity in resistant bladder cancer lines by suppressing autophagy-mediated survival [3]

Table 2: Comparative Efficacy of FGFR-Targeted Agents

CompoundTarget SpecificityAutophagy ModulationOvercomes Cisplatin Resistance
ErdafitinibFGFR1-4NoneNo
InfigratinibFGFR1-3NoneNo
MPT0L145FGFR + PIK3C3Incomplete autophagyYes

[2] [3] [9]

Rationale for Targeting Autophagy in Cancer Therapy

Autophagy's Dual Role in Tumors

Autophagy serves context-dependent pro-tumor or anti-tumor functions:

  • Tumor suppression: Eliminates damaged organelles/proteins (Beclin-1 dependent)
  • Tumor promotion: Sustains metabolic demands under hypoxia/chemotherapy stress [5] [10]

Therapeutic Vulnerability

MPT0L145 exploits "autophagy addiction" in malignancies by:

  • Inducing lethal incomplete autophagy: Blocks autophagosome-lysosome fusion, causing accumulation of toxic cellular debris
  • Potentiating oxidative stress: Elevated ROS damages DNA (increased γH2AX foci) and mitochondria [3] [7]
  • Sensitizing to CDK4/6 inhibitors: Synergizes with abemaciclib in glioblastoma by suppressing therapy-induced autophagy [7]

PIK3C3 as a Therapeutic Target

As the catalytic subunit of Vps34, PIK3C3 controls:

  • Autophagosome nucleation via Beclin-1 recruitment
  • Endosomal trafficking and lysosomal functionGenetic knockout of PIK3C3 or ATG5 rescues cells from MPT0L145-induced death, confirming autophagy-dependent cytotoxicity [3] [10]

Significance of FGFR Signaling in Oncogenesis

FGFR Pathway Dysregulation

FGFR aberrations occur in 7–15% of urothelial carcinomas and other solid tumors:

  • Genomic alterations: FGFR3 mutations (5–20% of muscle-invasive bladder cancer), FGFR1 amplifications (7–17% across cancers)
  • Oncogenic mechanisms: Ligand-independent dimerization, constitutive kinase activation, and downstream MAPK/PI3K pathway stimulation [2] [4] [9]

Table 3: Prevalence of FGFR Alterations in Human Cancers

Cancer TypeFGFR1 AmplificationFGFR2 MutationFGFR3 Fusion
Urothelial Carcinoma7–14%3–5%5–15%
Breast Cancer (Luminal B)16–27%4% (TNBC)<1%
Squamous Lung Cancer19%2%1–3%
Gastric Cancer4–9%3–5%2–4%

[2] [4] [9]

Oncogenic Consequences

Dysregulated FGFR signaling drives:

  • Cell proliferation: Via FRS2-mediated MAPK and PI3K/AKT activation
  • Therapy resistance: FGFR4 upregulation in breast cancer confers resistance to doxorubicin/cyclophosphamide
  • Stemness maintenance: FGFR3-TACC3 fusions promote tumor-initiating cell survival in glioblastoma [4] [9]

Therapeutic Implications

MPT0L145 addresses limitations of single-target FGFR inhibitors:

  • Overcomes gatekeeper mutations: Unlike erdafitinib, its dual mechanism bypasses resistance from kinase domain mutations
  • Suppresses compensatory autophagy: Prevents FGFR-inhibition-induced autophagy that otherwise sustains tumor survival
  • Broad activity spectrum: Effective in FGFR-altered bladder, breast, and glioblastoma models [3] [7] [9]

Properties

CAS Number

2070837-24-8

Product Name

MPT0L145

IUPAC Name

1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea

Molecular Formula

C25H29Cl3N8O3

Molecular Weight

595.91

InChI

InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33)

InChI Key

XXXJOFNWFFKBRC-UHFFFAOYSA-N

SMILES

O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C

Solubility

Soluble in DMSO

Synonyms

MPT0L145; MPT0L-145; MPT0L 145

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.